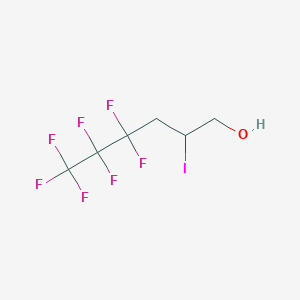
2-Brom-2-(4-Fluorphenyl)essigsäure
Übersicht
Beschreibung
2-Bromo-2-(4-fluorophenyl)acetic acid, commonly known as BFAA, is a brominated organic compound belonging to the family of carboxylic acids. It is an important intermediate in the synthesis of various compounds and has various applications in scientific research. BFAA has been used as a reagent for a variety of reactions such as alkylation and acylation, and has also been used in the synthesis of a variety of organic compounds such as aldehydes, carboxylic acids, and amines.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Synthese bioaktiver Moleküle
2-Brom-2-(4-Fluorphenyl)essigsäure wird in der Pharmakologie zur Synthese bioaktiver Moleküle verwendet. Seine Brom- und Fluoratome machen es zu einem wertvollen Zwischenprodukt bei der Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmenden, antiviralen und krebshemmenden Wirkstoffen .
Organische Synthese: Bausteine für komplexe Moleküle
In der organischen Chemie dient diese Verbindung als vielseitiger Baustein. Sie wird verwendet, um komplexe Moleküle durch Reaktionen wie die Alpha-Bromierung aufzubauen, die für die Synthese von Pharmazeutika, Pestiziden und anderen Industriechemikalien von entscheidender Bedeutung ist .
Materialwissenschaften: Synthese fortschrittlicher Materialien
Die einzigartige Struktur der Verbindung unterstützt die Entwicklung fortschrittlicher Materialien. Sie ist an der Synthese von Polymeren und kleinen Molekülen beteiligt, die für die Herstellung neuer Materialien mit spezifischen Eigenschaften für industrielle Anwendungen unerlässlich sind .
Landwirtschaftliche Forschung: Entwicklung von Agrochemikalien
In der landwirtschaftlichen Forschung wird this compound zur Entwicklung von Agrochemikalien untersucht. Seine halogenierte Struktur ist vorteilhaft bei der Herstellung von Verbindungen, die als Pestizide oder Herbizide dienen könnten und zu Pflanzenschutzstrategien beitragen .
Umweltstudien: Analytische und Nachweismethoden
Umweltstudien nutzen diese Verbindung in der analytischen Chemie zum Nachweis und zur Quantifizierung von Schadstoffen. Ihre Reaktivität und Nachweisbarkeit durch verschiedene spektroskopische Methoden machen sie zu einem Kandidaten für die Umweltüberwachung und -studien .
Biochemische Forschung: Sondierung molekularer Wechselwirkungen
In der Biochemie wird die Verbindung verwendet, um molekulare Wechselwirkungen zu untersuchen. Sie kann Teil von Assays sein, die die Bindungsaffinitäten und Reaktionsmechanismen biologischer Moleküle untersuchen, und so Einblicke in die Enzymaktivität und Proteindynamik liefern .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the properties of similar compounds, it may interact with its targets through electrophilic substitution, a common reaction for aromatic compounds .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s worth noting that similar compounds have shown a broad spectrum of biological activities .
Eigenschaften
IUPAC Name |
2-bromo-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATILMAUMZRFROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584533 | |
| Record name | Bromo(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29270-33-5 | |
| Record name | Bromo(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Bromo-4-fluorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)
![2-[Bis(diphenylphosphanyl)methyl]pyridine](/img/structure/B1602218.png)







